molecular formula C21H20Si B103027 Allyltriphenylsilane CAS No. 18752-21-1

Allyltriphenylsilane

Cat. No. B103027
CAS RN: 18752-21-1
M. Wt: 300.5 g/mol
InChI Key: DXJZZRSMGLGFPW-UHFFFAOYSA-N
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Description

Allyltriphenylsilane (ATPS) is an organosilicon compound with a unique combination of properties that make it a widely used reagent in organic synthesis. It is a colorless liquid with a low boiling point and low toxicity, making it an ideal choice for laboratory experiments. ATPS can be used as a catalyst, a ligand, or a reducing agent in a variety of organic syntheses. Its unique properties make it an important tool in the development of new materials, drugs, and other compounds.

Scientific Research Applications

  • Catalyzed Carbon-Carbon Formation : A study by Umeda et al. (2018) explored the use of a rhenium complex to catalyze coupling reactions of alcohols with allyltrimethylsilane, efficiently producing dienes and alkenes.

  • Synthesis of Homoallyl Ethers : Research by Zerth et al. (2003) demonstrated the chemoselective allylation of acetals using allyltrimethylsilane, highlighting the use of ionic liquids as a green alternative to dichloromethane.

  • Direct Allylation of Alcohols : Chaskar and Murugan (2014) reviewed the allylation of various alcohols using allyltrimethylsilane, emphasizing its importance in carbon-carbon bond formation in organic synthesis. This method has been widely recognized for its ability to yield allylated compounds that are versatile for further synthetic manipulations (Chaskar & Murugan, 2014).

  • Reductive Iodonio-Claisen Rearrangement : Nguyen et al. (2013) utilized allyltrimethylsilanes in the presence of boron trifluoride diethyl etherate for the reductive iodonio-Claisen rearrangement of iodothiophene diacetates. This method was applied in synthesizing Plavix®, a medication for reducing the risk of heart attack and stroke (Nguyen, Khatri & Zhu, 2013).

  • Catalytic Asymmetric Allylation of Imines : Fernandes and Yamamoto (2004) reported the first catalytic asymmetric allylation of imines using a tetraallylsilane system, showcasing a mild reaction environment suitable for sensitive moieties (Fernandes & Yamamoto, 2004).

  • Surface Coating Applications : Tucker-Schwartz, Farrell, and Garrell (2011) demonstrated that functionalized trialkoxysilanes, prepared through a photoinitiated thiol-ene click reaction involving allyltrialkoxysilanes, are highly effective for modifying surface properties of materials (Tucker-Schwartz, Farrell & Garrell, 2011).

Safety and Hazards

Allyltriphenylsilane may cause irritation to the respiratory tract, skin, and eyes. In case of exposure, it is recommended to move the person into fresh air, wash off with soap and plenty of water, and flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Mechanism of Action

Target of Action

Allyltriphenylsilane primarily targets electrophiles in a process known as electrophilic substitution . The electron-releasing strength of the carbon-silicon bond in the unsaturated silane controls the site of reaction and stereoselectivity .

Mode of Action

The mode of action involves the attack of an electrophile on an allylsilane . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The biochemical pathway involves the formation of a new carbon-carbon bond at the γ position of allyl silanes . The robustness of silanes makes them amenable to use in synthesis . Under conditions of nucleophilic catalysis, any intermediate along the reaction pathway may incorporate a silicon-nucleophile bond .

Result of Action

The result of the action is the formation of a new carbon-carbon bond at the γ position of allyl silanes and the β position of vinylsilanes . The elimination to generate the double bond is stereospecifically anti, leading to the formation of mixtures of double bond isomers .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . .

properties

IUPAC Name

triphenyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZZRSMGLGFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299137
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18752-21-1
Record name 18752-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyltriphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of Allyltriphenylsilane highlighted in the research?

A1: this compound serves as a key reagent in the stereoselective synthesis of 1,3-dienes. [, ] This is particularly important because 1,3-dienes are valuable building blocks in organic synthesis.

Q2: How does the reactivity of this compound differ from other allylsilanes, like Allyltrimethylsilane, in specific reactions?

A2: While both this compound and Allyltrimethylsilane are allylsilanes, they display distinct regioselectivity in reactions with electrophiles. For instance, this compound primarily reacts with electrophiles at the γ-position, while Allyltrimethylsilane and its derivatives, particularly when converted to their aluminum "ate" complexes, exhibit a preference for α-regioselective carboxylation with carbon dioxide. [] This difference in reactivity highlights the influence of substituents on the silicon atom on the reaction pathway.

Q3: How does the size of the this compound molecule, compared to smaller analogs, affect its reactivity with carbocations?

A3: Research suggests that the size difference between this compound and its smaller analog, Allylchlorodimethylsilane, does not significantly impact their reactivity with carbocations. [] Studies comparing the reaction rates of these allylsilanes with both small and macromolecular carbocations showed no significant difference, indicating that steric hindrance from the bulky triphenylsilyl group does not hinder the reaction with the electrophilic carbocation center.

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